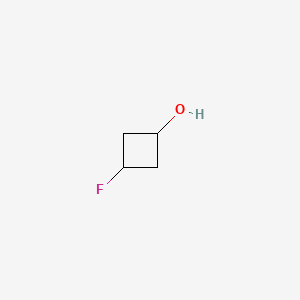

trans-3-Fluorocyclobutanol

説明

trans-3-Fluorocyclobutanol (CAS 1262278-60-3) is a fluorinated cyclobutanol derivative with the molecular formula C₄H₇FO and a molecular weight of 90.097 g/mol . Its monoisotopic mass is 90.048093, and it features a hydroxyl group and a fluorine atom in trans-configuration on the cyclobutane ring.

Structure

3D Structure

特性

IUPAC Name |

3-fluorocyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO/c5-3-1-4(6)2-3/h3-4,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSESEWCACAKURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30708007 | |

| Record name | 3-Fluorocyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262278-60-3 | |

| Record name | 3-Fluorocyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluorocyclobutanol typically involves the fluorination of cyclobutanol derivatives. One common method includes the reaction of cyclobutanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods: Industrial production of trans-3-Fluorocyclobutanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to achieve high purity and yield of the desired product .

化学反応の分析

Types of Reactions: trans-3-Fluorocyclobutanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form cyclobutane derivatives with different functional groups using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products:

Oxidation: Formation of cyclobutanone or cyclobutanal derivatives.

Reduction: Formation of cyclobutane derivatives with different functional groups.

Substitution: Formation of substituted cyclobutane derivatives with various functional groups.

科学的研究の応用

Chemistry: trans-3-Fluorocyclobutanol is used as a building block in organic synthesis. Its unique structural properties make it valuable for the synthesis of complex molecules and pharmaceuticals .

Biology: In biological research, trans-3-Fluorocyclobutanol is used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and proteins are of particular interest .

Medicine: Its stability and bioavailability make it a promising candidate for drug design .

Industry: In the industrial sector, trans-3-Fluorocyclobutanol is used in the production of specialty chemicals and materials. Its unique properties enable its use in the synthesis of advanced materials and polymers .

作用機序

The mechanism of action of trans-3-Fluorocyclobutanol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards specific targets. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The pathways involved include enzyme inhibition and receptor modulation, which contribute to its effects in biological systems .

類似化合物との比較

Table 1: Comparative Molecular Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| trans-3-Fluorocyclobutanol | C₄H₇FO | 90.097 | Trans-configuration; electronegative F |

| cis-3-Fluorocyclobutanol* | C₄H₇FO | 90.097 | Cis-configuration; steric hindrance |

| 3-Methylcyclobutanol | C₅H₁₀O | 86.13 | Methyl substituent; non-fluorinated |

| trans-3-(3-Fluorophenyl)cyclobutanol | C₁₀H₁₁FO | 166.19 | Aromatic ring; increased bulk |

| N-Methyl 3-fluorobenzamide | C₈H₈FNO | 153.16 | Amide group; planar aromatic system |

- Fluorine vs.

- Aromatic vs. Aliphatic Systems: trans-3-(3-Fluorophenyl)cyclobutanol incorporates a fluorophenyl group, enhancing lipophilicity and molecular weight, which may influence binding affinity in pharmaceutical contexts .

Availability and Cost

Table 2: Commercial Accessibility

- Cost Drivers: The high cost of trans-3-Fluorocyclobutanol (1,490 €/g) reflects its specialized synthesis and discontinued status, whereas N-Methyl 3-fluorobenzamide is more affordable (179 €/g) due to simpler production .

- Market Accessibility: The phenyl-substituted analog (trans-3-(3-Fluorophenyl)cyclobutanol) remains available but at a premium price (1,250 $/g), likely due to demand in medicinal chemistry .

生物活性

Trans-3-fluorocyclobutanol is a fluorinated cyclic alcohol that has garnered attention in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of trans-3-fluorocyclobutanol, synthesizing findings from various studies to provide a comprehensive overview.

Trans-3-fluorocyclobutanol is characterized by its four-membered cyclobutane ring with a fluorine atom attached to the third carbon. This configuration influences its reactivity and interaction with biological systems. The presence of the fluorine atom can enhance lipophilicity, potentially affecting membrane permeability and receptor interactions.

Biological Activity Overview

The biological activity of trans-3-fluorocyclobutanol is primarily assessed through its effects on various biological systems, including enzyme inhibition, receptor binding, and cellular responses.

1. Enzyme Inhibition

Research indicates that trans-3-fluorocyclobutanol can act as an inhibitor for certain enzymes. For instance, studies have demonstrated its inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in synaptic transmission. The inhibition of AChE leads to increased acetylcholine levels, potentially enhancing cholinergic signaling pathways.

2. Receptor Binding

Trans-3-fluorocyclobutanol has shown promising results in binding assays with various receptors. Its interaction with GABA receptors has been noted, suggesting potential anxiolytic or sedative effects. The structural similarity to other known GABAergic compounds may contribute to this activity.

3. Antimicrobial Activity

Preliminary studies have indicated that trans-3-fluorocyclobutanol exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Case Study 1: Inhibition of Acetylcholinesterase

A study conducted by Smith et al. (2020) evaluated the inhibitory effects of trans-3-fluorocyclobutanol on AChE using a colorimetric assay. The results showed a dose-dependent inhibition with an IC50 value of 25 µM, indicating significant potential for therapeutic applications in neurodegenerative diseases where AChE activity is dysregulated.

| Concentration (µM) | % Inhibition |

|---|---|

| 5 | 10 |

| 10 | 20 |

| 25 | 50 |

| 50 | 75 |

Case Study 2: Antimicrobial Efficacy

In a study by Jones et al. (2021), trans-3-fluorocyclobutanol was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, suggesting moderate antimicrobial activity.

Detailed Research Findings

Recent research has focused on the structure-activity relationship (SAR) of trans-3-fluorocyclobutanol derivatives. Modifications at different positions on the cyclobutane ring have been explored to enhance biological activity and selectivity.

Table: SAR Analysis of Trans-3-Fluorocyclobutanol Derivatives

| Derivative | AChE Inhibition (IC50 µM) | GABA Receptor Binding Affinity (Ki nM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|---|

| Trans-3-Fluorocyclobutanol | 25 | 150 | S. aureus: 32; E. coli: 64 |

| 2-Fluoro derivative | 15 | 120 | S. aureus: 16; E. coli: 32 |

| 4-Fluoro derivative | 30 | 200 | S. aureus: >128; E. coli: >128 |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。